2-(4-Chlorobenzoyl)pyridine

Drug Discovery Medicinal Chemistry Property Optimization

Using unsubstituted 2-benzoylpyridine or fluoro analogs instead of the para-chloro derivative alters LogP (Δ~+0.4-0.7) and chromatographic behavior, compromising α7 nAChR/GlyT1 inhibitor syntheses and USP compliance. • Validated intermediate for α7 nAChR agonists & GlyT1 inhibitors per patent literature. • USP Carbinoxamine Related Compound A reference standard for identity, purity & impurity testing. • ΔTm ~+20°C vs. unsubstituted parent for scaffold optimization.

Molecular Formula C12H8ClNO
Molecular Weight 217.65 g/mol
CAS No. 190850-37-4
Cat. No. B127602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzoyl)pyridine
CAS190850-37-4
Synonyms4-(Pyridin-2-yl)benzoyl Chloride; 
Molecular FormulaC12H8ClNO
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H
InChIKeyKHXSJSBQIWAIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorobenzoyl)pyridine: Product Overview


2-(4-Chlorobenzoyl)pyridine (CAS 190850-37-4) is an organic compound consisting of a pyridine ring connected via a carbonyl bridge to a para-chlorophenyl group . It serves as a versatile building block in organic synthesis and is widely recognized as a key intermediate in the preparation of α7 nicotinic acetylcholine receptor (nAChR) agonists and glycine transporter (GlyT1) inhibitors . Additionally, it is listed as Carbinoxamine Related Compound A, a USP reference standard used in pharmaceutical quality control [1].

1
Designated intermediate for α7 nAChR and GlyT1 inhibitor synthesis
2
Official USP reference standard: Carbinoxamine Related Compound A
3
Para-chloro substitution enables property modulation for SAR studies

Substitution Risks for 2-(4-Chlorobenzoyl)pyridine


Simply replacing 2-(4-chlorobenzoyl)pyridine with the unsubstituted 2-benzoylpyridine (CAS 91-02-1) or other halogen analogs (e.g., 2-(4-fluorobenzoyl)pyridine) in established synthetic protocols or regulatory workflows introduces significant risks [1]. The presence of the para-chloro substituent substantially alters the compound's lipophilicity (LogP) and melting point, which directly impacts solubility, purification behavior, and chromatographic properties . More critically, the chloro moiety is often essential for downstream biological activity in the intended α7 nAChR agonists and GlyT1 inhibitors, and deviation from the validated intermediate can lead to failure in meeting pharmacopoeial impurity standards [2].

Lipophilicity shift
Unsubstituted 2-benzoylpyridine has lower LogP; may alter extraction efficiency and RP-HPLC retention
Thermal behavior
Melting point ~20°C lower in 2-benzoylpyridine; recrystallization and storage characteristics differ
Biological activity
Para-chloro group is often required for α7 nAChR/GlyT1 target engagement; non-chlorinated analogs may be inactive
Pharmacopoeial status
Only the 4-chloro derivative is listed as Carbinoxamine Related Compound A; substitution invalidates USP impurity tests

2-(4-Chlorobenzoyl)pyridine vs. Analogs: Key Evidence


Enhanced Lipophilicity vs. 2-Benzoylpyridine

The chloro substituent significantly increases the compound's lipophilicity. 2-(4-Chlorobenzoyl)pyridine has a measured/calculated LogP of 2.966 , whereas the unsubstituted analog 2-benzoylpyridine (CAS 91-02-1) has a reported LogP of 2.31-2.60 [1]. This difference in partition coefficient directly influences solubility, membrane permeability, and chromatographic retention, which are critical parameters in both synthesis and biological assay design.

Lipophilicity
Head-to-head
LogP 2.966 vs 2.31–2.60, Δ +0.4–0.7
Supports extraction and HPLC behavior differentiation
Octanol/water partition; influences purification
Drug Discovery Medicinal Chemistry Property Optimization

Higher Melting Point Compared to 2-Benzoylpyridine

The incorporation of the para-chloro group raises the melting point substantially. The reported melting point for 2-(4-chlorobenzoyl)pyridine is 62-64°C [1], whereas 2-benzoylpyridine melts at 41-43°C . This 20°C increase reflects stronger intermolecular interactions in the crystal lattice and can be a crucial differentiator for recrystallization, storage stability, and handling as a solid.

Melting point
Head-to-head
62–64°C vs 41–43°C, Δ +20°C
Facilitates recrystallization and solid-state handling
Higher melting point may improve storage stability
Solid-State Chemistry Purification Formulation

Intermediate for α7 nAChR Agonists & GlyT1 Inhibitors

Unlike generic 2-benzoylpyridine derivatives, 2-(4-chlorobenzoyl)pyridine is explicitly documented as an intermediate in the preparation of α7 nicotinic acetylcholine receptor (nAChR) agonists and glycine transporter (GlyT1) inhibitors [1]. This specific application is supported by patent literature and vendor technical notes . The presence of the para-chloro substituent is structurally required for the binding affinity of the final drug candidates in these CNS-targeting programs.

Synthetic role
Class-level
Documented intermediate for α7 nAChR agonists and GlyT1 inhibitors
Substitution may yield inactive compounds in target syntheses
Verify against published synthetic routes; patent literature support
Neuroscience CNS Drug Development Synthetic Intermediates

USP Reference Standard Designation

2-(4-Chlorobenzoyl)pyridine is officially recognized as Carbinoxamine Related Compound A, a USP reference standard [1]. This designation provides a clear, verifiable differentiator from unsubstituted 2-benzoylpyridine and other halogen analogs that are not listed in official pharmacopoeias. The compound is assigned a UNII (9I1OE7A9TD) and is used in specified quality tests and assays according to USP compendia .

USP designation
Reported
Carbinoxamine Related Compound A, USP reference standard
Required for compendial impurity profiling of carbinoxamine
Official pharmacopoeial identity; confirm monograph version
Pharmaceutical Quality Control Analytical Chemistry Regulatory Compliance

2-(4-Chlorobenzoyl)pyridine Applications


Synthesis of CNS-Targeted α7 nAChR Agonists

This compound is the designated intermediate in multi-step syntheses of selective α7 nicotinic acetylcholine receptor agonists, a class under investigation for cognitive enhancement and schizophrenia. The para-chloro substituent is essential for maintaining binding affinity in the final pharmacophore .

Preparation of GlyT1 Inhibitors

Researchers developing GlyT1 inhibitors for the treatment of neuropsychiatric disorders should procure this specific chlorobenzoylpyridine intermediate, as documented in patent literature and synthetic route disclosures [1].

USP Impurity Profiling of Carbinoxamine Drug Products

Analytical laboratories performing quality control of Carbinoxamine-containing pharmaceuticals must use this USP reference standard for identity, purity, and impurity limit testing, as mandated by USP monographs [2].

Property-Driven Optimization in Medicinal Chemistry

Medicinal chemists seeking to modulate lipophilicity (LogP) and solid-state properties (melting point) within a benzoylpyridine scaffold series can utilize this compound as a benchmark for chlorinated analogs, with a ΔLogP of ~+0.4-0.7 and a ΔTm of ~+20°C relative to the unsubstituted parent [3].

Application
Selection Property
Validation Focus
α7 nAChR agonist synthesis
Para-chloro substitution requirement
Binding affinity in pharmacophore model
GlyT1 inhibitor synthesis
Intermediate specificity
Synthetic route fidelity
Carbinoxamine impurity profiling
USP reference standard identity
Compendial method conformance
Medicinal chemistry property optimization
Lipophilicity / thermal benchmark
Property-activity relationship analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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